molecular formula C16H20N2O3 B043335 ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate CAS No. 110504-55-7

ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate

Cat. No.: B043335
CAS No.: 110504-55-7
M. Wt: 288.34 g/mol
InChI Key: LEONLGJLYNAMEP-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate is a chemical compound belonging to the family of indole-based molecules. It has a molecular formula of C16H20N2O3 and a molecular weight of 288.34 g/mol. This compound is known for its potential biological activities and is often studied for its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate typically involves the transformation of 4-(1H-indol-3-yl)butanoic acid into ethyl 4-(1H-indol-3-yl)butanoate, followed by further modifications. The reaction conditions often include the use of specific catalysts and solvents to facilitate the transformation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, amidation, and purification through techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate involves its interaction with specific molecular targets and pathways. The indole moiety in the compound is known to bind with high affinity to various receptors, influencing biological processes such as cell signaling and gene expression . The exact pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct biological activities and chemical reactivity.

Biological Activity

Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate is a synthetic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C16H20N2O3C_{16}H_{20}N_{2}O_{3}. The compound features an indole moiety, which is significant in various biological processes. The presence of an ethyl ester group and an acetamido functional group enhances its chemical properties and potential bioactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Binding : The indole structure allows for high-affinity binding to various receptors, influencing cell signaling pathways and gene expression.
  • Antioxidant Activity : The compound may act as an antioxidant, reducing oxidative stress through the activation of nuclear factor erythroid 2-related factor 2 (NRF2), which plays a crucial role in cellular defense mechanisms against oxidative damage .

Antiviral Activity

Research indicates that this compound exhibits potential antiviral properties. It has been studied for its ability to inhibit viral replication through various mechanisms, including interference with viral entry and replication processes.

Anticancer Properties

The compound has shown promising results in anticancer studies. In vitro tests against various cancer cell lines, including leukemia HL-60 and liver cancer BEL-7402, demonstrated significant cytotoxic effects. For example, one study reported that derivatives of the compound exhibited greater inhibitory effects compared to standard chemotherapeutics like 5-fluorouracil (5-FU) against certain cancer types .

Antimicrobial Effects

This compound has also been evaluated for antimicrobial properties. Its efficacy against various bacterial strains suggests potential applications in treating infections. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AntiviralInhibits viral replication; potential against multiple viruses
AnticancerSignificant cytotoxicity in leukemia and liver cancer cell lines
AntimicrobialEffective against various bacterial strains

Case Studies

  • Anticancer Study : A study published in Molecules highlighted the synthesis of amino acid ester derivatives related to this compound. These derivatives were tested for antitumor activity against HL-60 cells, showing enhanced efficacy compared to traditional chemotherapeutics .
  • Antioxidant Mechanism : Another research article discussed the role of small-molecule NRF2 activators in enhancing cellular antioxidant defenses. This compound was identified as a candidate for further investigation due to its structural properties that may facilitate NRF2 activation .

Properties

IUPAC Name

ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-3-21-16(20)15(18-11(2)19)9-8-12-10-17-14-7-5-4-6-13(12)14/h4-7,10,15,17H,3,8-9H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEONLGJLYNAMEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CNC2=CC=CC=C21)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370640
Record name ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110504-55-7
Record name ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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